(3S,8S,9S,12R)-Atazanavir
Description
Properties
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-RTNMLALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332981-16-4 | |
| Record name | Atazanavir S,S,S,R-diastereomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332981164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ATAZANAVIR S,S,S,R-DIASTEREOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X94JYE6DE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Basic: How can researchers validate analytical methods for quantifying (3S,8S,9S,12R)-Atazanavir in pharmacokinetic studies?
Methodological Answer:
Validation should follow International Council for Harmonisation (ICH) guidelines, including linearity, precision, accuracy, and robustness assessments. A UPLC-MS method optimized via the Analytical Quality by Design (AQbD) framework is recommended. Key parameters include:
- Linearity : Tested over 10–90 µg/mL with correlation coefficients >0.999 .
- Precision : Relative standard deviation (RSD) ≤0.7% for intraday/interday variability .
- Limit of Detection (LOD) and Limit of Quantification (LOQ) : 2.68 µg/mL and 8.14 µg/mL, respectively, using signal-to-noise ratios .
- Stress Testing : Evaluate degradation under acidic/basic conditions to confirm method specificity .
Advanced: What experimental design strategies optimize chromatographic methods for atazanavir analysis?
Methodological Answer:
Use Box-Behnken Design (BBD) within the AQbD framework to optimize critical method parameters (CMPs) such as organic modifier percentage, flow rate, and injection volume. For example:
- Optimal Conditions : 10% organic modifier, 0.4 mL/min flow rate, 6 µL injection volume, achieving a retention time of 5.19 min .
- Statistical Analysis : Apply ANOVA to validate the interaction between variables and ensure robustness .
Basic: How is X-ray crystallography utilized to characterize atazanavir’s molecular structure?
Methodological Answer:
High-resolution powder diffraction data (e.g., ICDD database entry 21-53847.98) provide precise bond distances and angles, enabling:
- Structural Confirmation : Identification of stereochemical configuration (3S,8S,9S,12R) .
- Target Binding Insights : Analysis of hydrogen-bonding networks and hydrophobic interactions for SARS-CoV-2 protease inhibition studies .
Advanced: What computational approaches support repurposing atazanavir for viral targets like SARS-CoV-2?
Methodological Answer:
Combine molecular docking (e.g., AutoDock Vina) with deep learning models to predict binding affinity to viral proteases.
- Key Findings : Atazanavir shows high inhibitory potential against SARS-CoV-2 main protease (Mpro) due to complementary steric and electronic interactions .
- Validation : Cross-validate computational results with in vitro enzymatic assays and cryo-EM structural data .
Advanced: How can conflicting clinical data on atazanavir’s cardiovascular effects be resolved?
Methodological Answer:
Address contradictions (e.g., reduced oxidative stress vs. elevated von Willebrand Factor [vWF]) through:
- Multi-Omics Integration : Pair proteomic profiling (vWF levels) with transcriptomic data to identify pathways affected by atazanavir .
- Longitudinal Studies : Monitor vascular function via flow-mediated dilation (FMD) and compare outcomes between atazanavir and non-protease inhibitor regimens .
Basic: What pharmacokinetic considerations are critical for atazanavir in hepatic impairment?
Methodological Answer:
- Dose Adjustment : Avoid ritonavir boosting in moderate-severe hepatic impairment (Child-Pugh B/C) due to 42% increased AUC .
- Monitoring : Track bilirubin levels (UGT1A1 inhibition) and use population pharmacokinetic models to individualize dosing .
Advanced: How can metabolomics elucidate atazanavir’s hepatotoxicity mechanisms?
Methodological Answer:
- Global Metabolite Profiling : Use LC-MS/MS to identify lipid dysregulation (e.g., increased triglycerides) linked to mitochondrial toxicity .
- Pathway Analysis : Map altered metabolites to oxidative stress (Nrf2 pathway) and bile acid homeostasis disruptions .
Basic: What clinical trial designs evaluate atazanavir’s efficacy in HAART regimens?
Methodological Answer:
- Non-Inferiority Trials : Compare virologic failure rates (e.g., 21% for atazanavir vs. 34% for comparator PIs) using stratified Cox models .
- Endpoint Selection : Include composite endpoints (e.g., viral rebound, discontinuation) and adjust for baseline CD4+ counts .
Advanced: How do gender differences impact atazanavir’s pharmacokinetics and efficacy?
Methodological Answer:
- Stratified Analysis : In the ARIES trial, gender-specific differences in AUC and Cmin were assessed using mixed-effects models .
- Hormonal Interactions : Investigate estrogen-mediated modulation of CYP3A4 activity via in vitro hepatocyte assays .
Advanced: What role does AI play in identifying atazanavir’s off-target effects?
Methodological Answer:
- Deep Learning Models : Platforms like DeepTox predict off-target binding to kinases or GPCRs using structural fingerprints .
- Experimental Validation : High-throughput screening (HTS) confirms AI-predicted interactions, e.g., ER stress modulation in cancer cells .
Basic: How is atazanavir’s stability assessed under stress conditions?
Methodological Answer:
- Forced Degradation Studies : Expose atazanavir to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, followed by UPLC-MS to quantify degradation products .
- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t1/2) under accelerated storage conditions .
Advanced: What methodologies address perinatal pharmacokinetics of atazanavir?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
